molecular formula C13H14N4OS B2752971 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide CAS No. 1002528-94-0

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2752971
CAS No.: 1002528-94-0
M. Wt: 274.34
InChI Key: GQEGNAOTYQDTBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide is a synthetic organic compound offered as a high-purity building block for research and development. This molecule features a 4,5,6,7-tetrahydro-1,3-benzothiazole core, a privileged scaffold in medicinal chemistry known for its wide array of biological activities . The structural motif of a carboxamide-linked heterocyclic system is frequently explored in the design of novel therapeutic agents, particularly in anticancer research where similar compounds have demonstrated potent cytotoxic activity against a panel of human cancer cell lines by inducing apoptosis and cell cycle arrest . The partially saturated tetrahydrobenzothiazole ring provides distinct advantages over its fully aromatic counterpart, including improved solubility and conformational flexibility, which can lead to better adaptation to the contours of biological target sites such as enzymes and receptors . This makes the compound a valuable template for hit-to-lead optimization campaigns in drug discovery. Researchers can utilize this chemical in the synthesis of more complex molecules, as a probe for studying biological processes, or in the development of new materials with unique electronic properties . Disclaimer: This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-6-15-10(7-14-8)12(18)17-13-16-9-4-2-3-5-11(9)19-13/h6-7H,2-5H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEGNAOTYQDTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide typically involves the condensation of 5-methylpyrazine-2-carboxylic acid with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on the cell surface, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glipizide Impurity A (5-Methyl-N-[2-(4-Sulfamoylphenyl)Ethyl]Pyrazine-2-Carboxamide)

  • Structural Differences: The target compound substitutes the 4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl group for Glipizide Impurity A’s sulfamoylphenethyl chain.
  • Synthesis and Stability: Glipizide Impurity A forms via thermal decomposition of glipizide (a sulfonylurea antidiabetic drug), with a decomposition pathway involving amidic bond cleavage . In contrast, the target compound is synthesized via coupling reactions, such as pyrazine-2-carboxylic acid with aminobenzothiazole derivatives (e.g., using DIPEA in acetonitrile) .
  • Physicochemical Properties :
    • Glipizide Impurity A exhibits thermal instability (decomposition at elevated temperatures), whereas the tetrahydrobenzothiazole in the target compound may improve thermal stability due to reduced ring strain .
Property Target Compound Glipizide Impurity A
Core Structure Pyrazine-2-carboxamide + tetrahydrobenzothiazole Pyrazine-2-carboxamide + sulfamoylphenethyl
LogP (Predicted) Higher (due to lipophilic benzothiazole) Moderate (polar sulfamoyl group)
Thermal Stability Likely stable up to 300°C Decomposes at ~200–250°C

N-(3-Benzoyl-4,5,6,7-Tetrahydrobenzo[b]Thiophen-2-yl)Pyrazine-2-Carboxamide

  • Structural Differences :
    • Replaces the benzothiazole with a tetrahydrobenzo[b]thiophen ring.
    • The thiophene’s sulfur atom vs. benzothiazole’s nitrogen may alter electronic properties and binding interactions.
  • Synthesis :
    • Both compounds use pyrazine-2-carboxylic acid coupling with heterocyclic amines, but the starting amine differs (tetrahydrobenzo[b]thiophen-2-amine vs. tetrahydrobenzothiazol-2-amine) .

Compound 6 (N-Methyl-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)-1,3-Thiazole-5-Carboxamide)

  • Structural Differences :
    • Substitutes the pyrazine core with a thiazole-5-carboxamide , a bioisosteric replacement.
    • The thiazole’s reduced aromaticity compared to pyrazine may decrease π-π stacking but improve solubility.
  • Pharmacological Activity :
    • Compound 6 inhibits sortase enzymes (IC₅₀: 73–170 µM), suggesting the target compound’s benzothiazole-pyrazine scaffold could exhibit similar or enhanced activity .
Property Target Compound Compound 6
Heterocycle Core Pyrazine Thiazole
Enzyme Inhibition (IC₅₀) Not reported 73–170 µM (sortase A)
Solubility Moderate (pyrazine is polar) Higher (thiazole’s lower aromaticity)

Edoxaban’s Tetrahydrothiazolo[5,4-c]Pyridine Component

  • Structural Differences :
    • Edoxaban incorporates a tetrahydrothiazolo[5,4-c]pyridine fused ring system, contrasting with the target compound’s simpler benzothiazole.
    • The fused ring in edoxaban enhances conformational rigidity, critical for its anticoagulant activity .

Key Research Findings

  • Synthetic Accessibility : The target compound’s synthesis is feasible via carboxamide coupling, similar to Glipizide Impurity A and tetrahydrobenzo[b]thiophen analogs .
  • Thermal Behavior : Unlike Glipizide Impurity A, which decomposes under DSC analysis, the tetrahydrobenzothiazole group likely stabilizes the target compound against thermal degradation .
  • Bioactivity Potential: Structural parallels to sortase inhibitors (e.g., Compound 6) suggest the target compound may exhibit enzyme-modulating properties, though empirical data are lacking .

Biological Activity

  • Molecular Formula : C13H14N2OS2
  • Molecular Weight : 278.4 g/mol
  • Purity : Typically around 95% .

Antimicrobial Activity

Research has indicated that compounds similar to 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have been shown to possess antibacterial and antifungal activities due to their ability to inhibit key bacterial enzymes and disrupt cell wall synthesis .

Anticancer Properties

Studies suggest that compounds containing the benzothiazole moiety can exhibit anticancer effects. For example, certain benzothiazole derivatives have demonstrated cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (kidney cancer) cells. The mechanism of action often involves apoptosis induction and cell cycle arrest .

Neuroprotective Effects

There is emerging evidence that related compounds may also provide neuroprotective effects. For instance, multitarget-directed ligands derived from similar structures have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's . This suggests that This compound might also exhibit neuroprotective properties.

Structure-Activity Relationship (SAR)

The SAR of benzothiazole derivatives indicates that modifications at specific positions can significantly enhance biological activity. For instance:

Modification Effect
Methyl group at position 5Increases lipophilicity and enhances membrane permeability
Substitution on the nitrogen atomAlters binding affinity to target enzymes and receptors
Variations in the carboxamide groupInfluences solubility and bioavailability

These modifications can lead to enhanced potency and selectivity against specific biological targets.

Case Study 1: Anticancer Activity

In a study examining various benzothiazole derivatives, it was found that compounds with a similar structure to This compound exhibited IC50 values in the micromolar range against various cancer cell lines. The study emphasized the importance of the benzothiazole ring in mediating these effects through apoptosis pathways .

Case Study 2: Neuroprotective Effects

Another research effort focused on evaluating the neuroprotective potential of benzothiazole derivatives. Compounds were tested for their ability to inhibit AChE and BuChE. The results indicated that certain derivatives significantly reduced enzyme activity at low concentrations, suggesting potential therapeutic applications in cognitive disorders .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the condensation of a pyrazine-2-carboxylic acid derivative with a substituted 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine precursor. Key steps include:

  • Coupling Reaction : Use coupling agents like HATU or EDCI in anhydrous DMF or DCM under nitrogen atmosphere .
  • Temperature Control : Maintain temperatures between 0–25°C during sensitive steps (e.g., amide bond formation) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and hydrogen bonding patterns .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .
  • Purity Assessment :
    • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water gradient .
    • TLC : Silica gel plates with ethyl acetate/hexane (1:1) to monitor reaction progress .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?

  • Analog Synthesis : Modify the pyrazine core (e.g., substituent methylation) and benzothiazole ring (e.g., saturation or halogenation) to assess bioactivity variations .
  • Biological Testing :
    • In Vitro Assays : Screen against kinase targets (e.g., JAK2 or EGFR) using fluorescence polarization assays .
    • Docking Studies : Perform molecular docking with AutoDock Vina to predict binding affinities to target proteins (e.g., PDB: 4HJO) .

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Comparative Synthesis : Replicate conflicting protocols with strict control of variables (e.g., solvent purity, catalyst batch) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies, focusing on reaction scale, purification methods, and assay conditions .

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., GROMACS) over 100 ns to assess binding stability .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can the synthesis be optimized for sustainability without compromising yield?

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported palladium) to reduce heavy metal waste .

Q. What experimental designs are recommended for evaluating the compound’s metabolic stability?

  • Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound degradation via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to assess inhibition of key cytochrome P450 isoforms (e.g., CYP3A4) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.